

# Preclinical Evidence for Repirinast in Chronic Kidney Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Repirinast |           |  |  |
| Cat. No.:            | B1680522   | Get Quote |  |  |

Executive Summary: Chronic Kidney Disease (CKD) is a progressive condition for which renal fibrosis is a key pathological endpoint, leading to loss of organ function.[1] Emerging preclinical evidence highlights a crucial role for mast cells in the inflammatory and fibrotic cascades that drive CKD.[2][3] **Repirinast**, a mast cell stabilizer, has been investigated as a potential antifibrotic therapy.[4] In a validated murine model of kidney fibrosis, **Repirinast** demonstrated a statistically significant, dose-dependent reduction in fibrosis, outperforming a standard-of-care comparator.[5][6] Furthermore, it exhibited a synergistic effect when combined with the angiotensin receptor blocker, telmisartan.[4][6] These findings position **Repirinast** as a promising candidate for further clinical development as a novel treatment for chronic kidney disease.

## Introduction: The Role of Mast Cells in Renal Fibrosis

Chronic Kidney Disease is characterized by a gradual loss of kidney function over time. A common pathological feature of progressive CKD, regardless of the initial cause, is the excessive deposition of extracellular matrix, leading to renal fibrosis and scarring.[1] The cellular and molecular mechanisms driving fibrosis are complex, involving a persistent inflammatory response.[1]

Mast cells, key players in the innate immune system, are increasingly recognized for their profibrotic role in the kidney.[2][3] In response to tissue injury, mast cells are recruited to the kidneys, where they become activated and degranulate—a process that releases a host of



potent pro-inflammatory and pro-fibrotic mediators, including histamine, tryptase, chymase, renin, and various cytokines.[4][7] This release initiates and perpetuates a cascade of inflammation and fibroblast activation, directly contributing to the progression of organ fibrosis. [2][8] Targeting mast cell degranulation therefore represents a logical therapeutic strategy to attenuate renal fibrosis.[2][3]

## **Repirinast: A Mast Cell Stabilizing Agent**

Repirinast is a therapeutic agent that functions as a mast cell stabilizer.[9] Its primary mechanism of action is to prevent the degranulation of mast cells, thereby inhibiting the release of chemical mediators that drive inflammation and fibrosis.[4] Unlike direct antihistamines, Repirinast acts upstream in the inflammatory cascade.[4] The proposed mechanism involves blocking IgE-regulated calcium channels, which is a critical step for the fusion of histamine-containing vesicles with the cell membrane and subsequent degranulation.[9] By stabilizing mast cells, Repirinast effectively interrupts a key pathway in the progression of renal tissue damage.





Figure 1. Proposed Mechanism of Action of Repirinast in CKD

Click to download full resolution via product page

**Figure 1.** Proposed Mechanism of Action of **Repirinast** in CKD.



## Preclinical Efficacy in a Murine Model of Renal Fibrosis

The anti-fibrotic potential of **Repirinast** was evaluated in a robust and widely used preclinical model of chronic kidney disease.

The study utilized the unilateral ureteral obstruction (UUO) mouse model, a standard surgical procedure that induces progressive tubulointerstitial fibrosis mimicking aspects of human obstructive nephropathy.[4][6][10] In this model, the complete ligation of one ureter leads to hydronephrosis, tubular injury, inflammation, and significant fibrosis in the obstructed kidney over a period of days to weeks.[10][11]

The experimental workflow involved inducing UUO in mice, followed by treatment with **Repirinast**, comparator agents, or a vehicle control.[6] The primary endpoint was the quantification of renal fibrosis.[5] While specific details such as the route of administration and the exact duration of treatment are not available in the cited public disclosures, the study design included multiple treatment arms to assess dose-response and synergistic potential. The key analysis was the histological measurement of collagen deposition, the hallmark of fibrosis.[5]



Figure 2. Experimental Workflow of the UUO Preclinical Study



#### Click to download full resolution via product page

**Figure 2.** Experimental Workflow of the UUO Preclinical Study.

The study yielded significant quantitative data demonstrating the anti-fibrotic efficacy of **Repirinast**.[5][6] **Repirinast** administered at 90 mg/kg reduced renal fibrosis by 50.6% compared to the control group, an effect that was highly statistically significant (p<0.000001).[5] [6] This reduction was notably greater than that achieved by the positive control telmisartan (a standard-of-care treatment for CKD) and cenicriviroc, another anti-fibrotic agent.[5][6]

A lower dose of **Repirinast** (30 mg/kg) resulted in a 20.8% reduction in fibrosis, which was not statistically significant.[5][6] However, when this lower dose was combined with telmisartan, the combination therapy produced a 54.2% reduction in fibrosis (p<0.000001), suggesting a synergistic or additive effect.[5][6] This combination also significantly reduced the mass of the fibrotic kidney.[6]

Table 1: Summary of Anti-Fibrotic Efficacy in the UUO Mouse Model

| Treatment Group                   | Dosage   | Reduction in<br>Fibrosis (%) | Statistical<br>Significance (p-<br>value) |
|-----------------------------------|----------|------------------------------|-------------------------------------------|
| Repirinast                        | 90 mg/kg | 50.6%                        | <0.000001[5][6]                           |
| Repirinast                        | 30 mg/kg | 20.8%                        | >0.05[5][6]                               |
| Telmisartan (Positive<br>Control) | 3 mg/kg  | 32.6%                        | <0.001[5][6]                              |
| Cenicriviroc<br>(Comparator)      | 40 mg/kg | 31.9%                        | =0.00032[5][6]                            |

| Repirinast + Telmisartan | 30 mg/kg + 3 mg/kg | 54.2% | <0.000001[5][6] |





Figure 3. Comparison of Treatment Efficacy on Renal Fibrosis

Click to download full resolution via product page

Figure 3. Comparison of Treatment Efficacy on Renal Fibrosis.

#### **Discussion and Future Directions**

The preclinical data strongly support the hypothesis that mast cell stabilization is a viable therapeutic approach for mitigating renal fibrosis. **Repirinast** not only demonstrated superior efficacy as a monotherapy compared to an established standard-of-care agent in the UUO model but also showed a powerful synergistic effect in combination therapy.[5][6] This is particularly relevant for clinical applications, as new CKD therapies will likely be used in conjunction with existing treatments like angiotensin receptor blockers.

The company developing **Repirinast**, Algernon Pharmaceuticals, has indicated plans to advance the CKD research program.[4][12] Future investigations may include exploring its utility in other forms of kidney disease, such as acute interstitial nephritis.[4][12] Following the successful preclinical studies, the next steps involve advancing **Repirinast** into clinical trials to assess its safety, tolerability, and efficacy in patients with chronic kidney disease.[4] A Phase 1 study to determine the bioavailability and pharmacokinetics is an anticipated near-term milestone.[12][13]

### Conclusion



In summary, preclinical studies provide compelling evidence for the anti-fibrotic efficacy of the mast cell stabilizer **Repirinast** in a validated animal model of chronic kidney disease. It significantly reduces renal fibrosis both as a monotherapy and in combination with standard-of-care treatment. By targeting a key upstream driver of inflammation and fibrosis, **Repirinast** represents a promising and novel therapeutic candidate for the treatment of CKD. Further clinical investigation is warranted to translate these encouraging preclinical findings into benefits for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Research progress in anti-renal fibrosis drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mast cell activation and degranulation promotes renal fibrosis in experimental unilateral ureteric obstruction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast cells are required for the development of renal fibrosis in the rodent unilateral ureteral obstruction model PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-251 :: Algernon Pharmaceuticals Inc. (AGN) [algernonhealth.com]
- 5. Algernon Secures Key Patent for Breakthrough Kidney Disease Drug Showing 50% Better Results | AGNPF Stock News [stocktitan.net]
- 6. lifesciencesbc.ca [lifesciencesbc.ca]
- 7. Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. saltscience.or.jp [saltscience.or.jp]
- 9. Mast cell stabilizer Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction PMC [pmc.ncbi.nlm.nih.gov]
- 12. Algernon Pharmaceuticals Provides Update on its Planned Phase 1 Repirinast Chronic Kidney Disease Study :: Algernon Pharmaceuticals Inc. (AGN) [algernonhealth.com]



- 13. Algernon Pharmaceuticals Provides Update on its Planned Phase 1 Repirinast Chronic Kidney Disease Study | Financial Post [financialpost.com]
- To cite this document: BenchChem. [Preclinical Evidence for Repirinast in Chronic Kidney Disease: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680522#preclinical-evidence-for-repirinast-in-chronic-kidney-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com